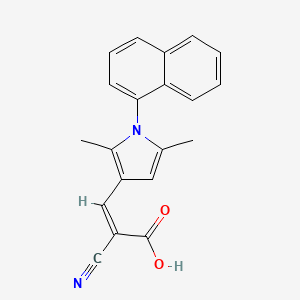

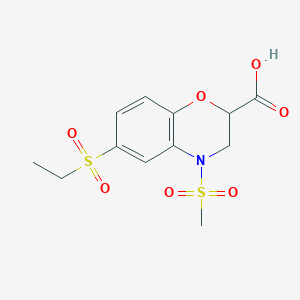

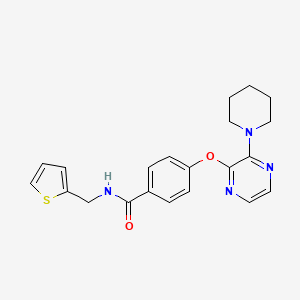

(E)-ethyl 2-(5-((2-benzoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains an ethyl group, a benzoylhydrazono group, and a chloro-oxothiazolyl group. The “(E)” in the name indicates the configuration of the double bond, following the E-Z notation system . The benzoylhydrazono group suggests that this compound might have some interesting chemical properties, as hydrazones are often used in organic synthesis and can exhibit various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Pyrrolo[2,1-b]thiazol-3-one Derivatives Synthesis : Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and similar compounds react with substituted benzaldehydes to yield 5-arylmethylidene derivatives. These derivatives, upon treatment with DMF · POCl3 complex, yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters. This process highlights the reactivity and potential for further functionalization of thiazol-3-one derivatives, which share a structural resemblance with the compound of interest. The structures were confirmed by X-ray crystallographic studies (Tverdokhlebov et al., 2005).

Applications in Material Science

- UV Protection and Antimicrobial Cotton Fabrics : Thiazole azodyes containing a sulfonamide moiety were designed and applied to cotton fabrics for dyeing and easy care finishing. These modifications enhance the fabric's dyeability in addition to imparting effective UV protection and antibacterial properties. This application demonstrates the utility of thiazol derivatives in material science, particularly in textile engineering (Mohamed et al., 2020).

Catalysis and Synthesis

- Encapsulation of Molybdenum(VI) Complex : A molybdenum(VI) complex with a thiazole-hydrazone ligand was encapsulated in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the role of thiazole derivatives in catalysis and their potential in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

- Halogenated Pyrazol-3-one Derivatives : Research on novel halogenated 4-[(substituted-benzothiazol-2-yl)-hydrazono]-2-(substituted phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one showed significant antimicrobial activity. These studies elucidate the potential biomedical applications of thiazole derivatives, including as templates for developing new antimicrobial agents (Sareen et al., 2010).

Propiedades

IUPAC Name |

ethyl 2-[5-[(E)-(benzoylhydrazinylidene)methyl]-4-chloro-2-oxo-1,3-thiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c1-2-23-12(20)9-19-13(16)11(24-15(19)22)8-17-18-14(21)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,18,21)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKBKEMQVYGAPZ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)

![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-[[1-(2-Methylpyrazol-3-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2933093.png)

![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)

![2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2933102.png)

![2-(((2-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2933103.png)